REACTION_CXSMILES
|
[Cl:1][C:2]1C=[CH:6][CH:5]=[CH:4][C:3]=1C.[C:9]([OH:12])(=[O:11])[CH3:10]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:10]=1[C:9]([OH:12])=[O:11] |f:2.3.4.5.6.7.8,9.10|
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Name
|
|
Quantity
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300 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)C
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Name
|
|
Quantity
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450 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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1.5 g
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Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
a temperature of 110°-130° C.
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Type
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FILTRATION
|
Details
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filtered
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Type
|
WASH
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Details
|
the filter cake was washed with 750 g of 50% acetic acid
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Type
|
WASH
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Details
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the mother liquor (314.5 g) and washing filtrates (693.5 g)
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Type
|
CUSTOM
|
Details
|
being recovered separately
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Type
|
FILTRATION
|
Details
|
The dried filter cake
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |